3-Phenyl-1,2,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBDWBUEPCGFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Phenyl 1,2,4 Oxadiazole and Its Analogues
Classical and Contemporary Amidoxime (B1450833) Cyclization Approaches for 1,2,4-Oxadiazoles
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole (B8745197) ring involves the condensation and subsequent cyclization of an amidoxime with a carbonyl-containing compound. nih.gov This pathway, often considered a [4+1] approach, utilizes the four atoms of the amidoxime and one carbon atom from an acylating agent. chim.it The initial step is the O-acylation of the amidoxime, which can be followed by an intramolecular cyclodehydration to yield the final heterocyclic product. researchgate.net Modern advancements have streamlined this process, often enabling the entire sequence to be performed in a single pot.
Reactions with Carboxylic Acid Derivatives (e.g., acyl chlorides, esters, anhydrides)
The choice of acylating agent is crucial and significantly influences the reaction conditions and efficiency. Carboxylic acid derivatives such as acyl chlorides, esters, and anhydrides are commonly employed.
Acyl Chlorides: The reaction between an amidoxime and an acyl chloride is a classic and straightforward method for forming the O-acylamidoxime intermediate. nih.govscispace.com This acylation is often carried out in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid. capes.gov.brrjptonline.org While effective, this route can sometimes necessitate the isolation of the O-acylamidoxime, which is then subjected to thermal or base-catalyzed cyclization to afford the 1,2,4-oxadiazole. capes.gov.brmdpi.com
Esters: Carboxylic acid esters have emerged as highly favorable reagents, particularly for one-pot syntheses under basic conditions. nih.gov The condensation of esters with amidoximes can be effectively promoted by a base in an appropriate solvent, which facilitates both the initial O-acylation and the subsequent intramolecular cyclocondensation. researchgate.netnih.gov A notable system involves the use of a metal hydroxide (B78521) (like NaOH) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which allows for the clean conversion to 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netnih.gov
Anhydrides: Dicarboxylic acid anhydrides are also effective acylating agents for amidoximes. mdpi.com This reaction can be conveniently performed in a one-pot fashion, for example, by treating the amidoxime with an anhydride (B1165640) in DMSO, followed by the addition of a base like NaOH to induce cyclocondensation. mdpi.com This approach is particularly useful for synthesizing 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.com
| Carboxylic Acid Derivative | Typical Reagents and Conditions | Key Features |
| Acyl Chlorides | Pyridine or other base, often as a two-step process (acylation then cyclization). capes.gov.brmdpi.com | Classical method; intermediate O-acylamidoxime may be isolated. mdpi.com |
| Esters | Base-promoted (e.g., NaOH, t-BuONa) in aprotic polar solvents (e.g., DMSO, DMF). mdpi.comnih.gov | Well-suited for one-pot synthesis at room temperature; good yields. researchgate.netnih.gov |
| Anhydrides | Often in DMSO, followed by base (e.g., NaOH) for cyclocondensation. mdpi.com | Efficient for one-pot procedures; allows for the introduction of carboxylic acid groups. mdpi.com |
One-Pot Synthetic Procedures for 3,5-Disubstituted 1,2,4-Oxadiazoles
The development of one-pot procedures has significantly enhanced the efficiency and accessibility of 3,5-disubstituted 1,2,4-oxadiazoles. These methods circumvent the need to isolate intermediates, thereby saving time and resources. rsc.orgresearchgate.net A variety of starting materials and reaction conditions have been reported.
One effective strategy begins with nitriles, which are converted in situ to amidoximes by reaction with hydroxylamine (B1172632); these intermediates are then coupled with an acylating agent to form the oxadiazole ring. researchgate.netias.ac.in For instance, a simple base-mediated, one-pot synthesis has been developed from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org Another approach involves the reaction of amidoximes with esters in a superbase medium (e.g., MOH/DMSO), providing a direct and convenient route to the target compounds at ambient temperature. researchgate.netasianpubs.org Microwave-assisted, solvent-free reactions of nitriles, hydroxylamine, and Meldrum's acid also yield 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org
| Starting Materials | Reagents and Conditions | Product Scope |
| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated; aldehyde acts as both substrate and oxidant. rsc.org | 3,5-Disubstituted 1,2,4-oxadiazoles. rsc.org |
| Amidoximes, Carboxylic Acid Esters | Superbase medium (e.g., NaOH/DMSO) at room temperature. researchgate.net | Broad range of alkyl, aryl, and hetaryl substituted 1,2,4-oxadiazoles. researchgate.net |
| Amidoximes, Carboxylic Acids | Vilsmeier reagent, triethylamine, CH₂Cl₂ at room temperature. nih.govmdpi.com | Good to excellent yields for various substituted 1,2,4-oxadiazoles. nih.gov |
| Benzyl (B1604629) Halides, Amidoximes | DMSO, mild conditions, no additional oxidant required. researchgate.net | 3,5-Disubstituted 1,2,4-oxadiazole derivatives. researchgate.net |
Utilization of Specific Activating Reagents (e.g., Vilsmeier Reagent, EDC·HCl)
To facilitate the coupling of amidoximes with less reactive carboxylic acids, various activating reagents are employed. These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amidoxime. chim.it
Vilsmeier Reagent: The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is an effective activating agent for this transformation. wikipedia.orgtcichemicals.com It activates the carboxylic acid for O-acylation of the amidoxime, and research has shown it can also activate the O-acylamidoxime intermediate for the final cyclocondensation step. mdpi.comnih.gov This allows for a one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids under mild conditions, often at room temperature in the presence of a base like triethylamine. nih.govmdpi.com
EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a widely used water-soluble coupling agent in peptide synthesis that has been successfully adapted for 1,2,4-oxadiazole formation. chim.itbiosynth.com It activates the carboxyl group of a carboxylic acid, allowing for efficient reaction with an amidoxime to form the O-acylamidoxime intermediate, which then cyclizes. rjptonline.orgbiosynth.com This method is advantageous due to the ready availability of carboxylic acids and its compatibility with a wide array of functional groups. rjptonline.orgbiosynth.com Other activating agents used for this purpose include carbonyldiimidazole (CDI) and dicyclohexylcarbodiimide (B1669883) (DCC). chim.itmdpi.comnih.gov
Advanced 1,3-Dipolar Cycloaddition Strategies for 1,2,4-Oxadiazole Formation
An alternative and powerful strategy for synthesizing the 1,2,4-oxadiazole ring is through a 1,3-dipolar cycloaddition reaction. researchgate.net This method is classified as a [3+2] cycloaddition, where a three-atom component (the nitrile oxide) reacts with a two-atom component (the nitrile). nih.govchim.it
Nitrile Oxide Cycloadditions with Nitriles
The direct cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with a nitrile (R'-C≡N) provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. nih.govorganic-chemistry.org However, this reaction can be challenging. The triple bond of the nitrile is often unreactive, and the unstable nitrile oxide dipole has a propensity to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides). nih.govacs.org
To overcome these limitations, several strategies have been devised. One approach involves the activation of the nitrile by coordination to a metal center. For example, platinum(IV) complexes of nitriles have been shown to exhibit enhanced reactivity towards nitrile oxides, facilitating the cycloaddition under mild conditions that prevent dimerization. nih.govacs.orgacs.org Another method involves the in situ generation of nitrile oxides from precursors like α-nitroketones, which then react with nitriles to produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org The cycloaddition can also be effectively carried out under water-assisted conditions, which can promote the generation of nitrile oxides from oxime halides under mild acidic conditions. researchgate.net
Chemo- and Regioselectivity in Cycloaddition Pathways
A key advantage of the 1,3-dipolar cycloaddition pathway is its inherent selectivity.
Regioselectivity: The reaction between a nitrile oxide and a nitrile is highly regioselective, consistently yielding the 1,2,4-oxadiazole isomer rather than other possible isomers. nih.gov This predictable outcome is a significant feature of this synthetic route. The substituent from the nitrile oxide precursor becomes the C3 substituent of the oxadiazole ring, while the substituent from the nitrile becomes the C5 substituent.
Chemoselectivity: In molecules containing multiple potential dipolarophiles, the nitrile oxide can react selectively. For instance, a notable study demonstrated a concise, metal-free strategy to convert indoline-2,3-diones to complex 1,2,4-oxadiazole-fused systems. nih.gov In this case, the lactim tautomer of the substrate was identified as the key active dipolarophile, reacting chemoselectively with the nitrile oxide at its C=N double bond to afford the product with high selectivity. nih.gov This highlights how the electronic and tautomeric properties of the substrates can be exploited to control the reaction pathway.
Novel and Emerging Synthetic Routes for 1,2,4-Oxadiazole Frameworks
Recent advancements in organic synthesis have led to the development of sophisticated methodologies for constructing the 1,2,4-oxadiazole ring, a key structural motif in medicinal chemistry. cdnsciencepub.comnih.govresearchgate.net These modern approaches offer improvements in efficiency, yield, and environmental impact over classical methods, which traditionally involve the cyclization of amidoximes with acylating agents. cdnsciencepub.comresearchgate.net
Catalysis in 1,2,4-Oxadiazole Synthesis (e.g., Metal-catalyzed, Organocatalytic, Acid/Base Catalysis)
Catalysis plays a pivotal role in modern organic synthesis, and the formation of the 1,2,4-oxadiazole ring is no exception. Various catalytic systems, including metal-based, organocatalytic, and acid/base-mediated approaches, have been successfully employed to facilitate this transformation under milder conditions and with greater efficiency.
Acid/Base Catalysis: Superacid-catalyzed reactions have emerged as a powerful tool for synthesizing 1,2,4-oxadiazoles. For instance, a tandem reaction of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH) affords 3,5-disubstituted-1,2,4-oxadiazoles in high yields (up to 96%). nih.govacs.orgacs.org This reaction proceeds rapidly, often within 10 minutes, through the superelectrophilic activation of intermediate cationic species. nih.govfigshare.commdpi.com However, the use of a strong superacid necessitates substrates that can withstand such harsh conditions. nih.gov
Base-mediated syntheses offer an alternative, often under milder conditions. A one-pot procedure using a superbase medium like NaOH/DMSO allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govmdpi.com While this method accommodates a simple purification protocol, it can require longer reaction times (4–24 hours) and may be limited by the presence of certain functional groups like –OH or –NH2 on the ester. nih.gov Pyridine has also been used as a base to catalyze the reaction between gem-dibromomethylarenes and amidoximes, in conjunction with potassium tert-butoxide and iodine, to achieve quantitative yields. cdnsciencepub.com
Metal-Catalyzed Synthesis: Copper-catalyzed cascade reactions represent a notable advancement, enabling the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.com Titanium dioxide nanoparticles have also been utilized as a catalyst in the one-pot synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles from aryl amidoximes and trifluoroacetimidoyl chlorides. mdpi.com A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalytic system for the reaction between amidoximes and organic nitriles. organic-chemistry.org
Organocatalysis and Metal-Free Catalysis: Graphene oxide (GO), a metal-free carbocatalyst, has been demonstrated to possess dual catalytic activity as both a solid acid and an oxidizing agent. nih.gov This allows for the convenient and environmentally benign synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine hydrochloride, and aldehydes. nih.gov Furthermore, photoredox catalysis using an organic dye like 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) facilitates a [3+2]-cycloaddition reaction between 2H-azirines and nitrosoarenes under visible light, providing a "green chemistry" route to 2,3,5-trisubstituted-1,2,4-oxadiazoles, although yields are currently moderate. nih.gov
| Catalyst System | Reactants | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic acid (TfOH) | Nitroalkenes, Arenes, Nitriles | Excellent yields (~90%), short reaction time (10 min) | Requires substrates resistant to superacid conditions | nih.govmdpi.com |
| NaOH/DMSO (Superbase) | Amidoximes, Carboxylic acid esters | One-pot, room temperature, simple purification | Moderate to long reaction times (4-24h), functional group limitations | nih.gov |
| Copper Catalyst | Amidines, Methylarenes | Mild conditions, one-step cascade reaction | - | mdpi.com |
| Graphene Oxide (GO) | Nitriles, Aldehydes, Hydroxylamine HCl | Metal-free, environmentally benign, dual catalytic role | - | nih.gov |
| Organic Dye Photoredox Catalyst | 2H-Azirines, Nitrosoarenes | Green chemistry approach, visible light irradiation | Moderate yields (35-50%) | nih.gov |
Microwave-Assisted and Green Chemistry Methodologies
In the quest for more sustainable synthetic protocols, microwave-assisted synthesis and other green chemistry approaches have been extensively applied to the formation of 1,2,4-oxadiazoles. nih.gov Microwave irradiation (MWI) has proven to be a particularly effective technology, significantly reducing reaction times, increasing yields, and often allowing for solvent-free conditions. nih.govnih.govzenodo.orgresearchgate.net
The heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be achieved in extremely short reaction times with good yields when conducted under microwave irradiation, often in the presence of catalysts like NH₄F/Al₂O₃ or K₂CO₃. nih.gov One-pot reactions combining nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions also produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org These methods offer substantial advantages over conventional heating, including a dramatic reduction in the use of volatile organic solvents, making the process more environmentally friendly. nih.govnih.gov The use of polymer-supported reagents in combination with microwave heating further enhances the efficiency and purity of the final products in a rapid manner. acs.org
Beyond microwave chemistry, other green approaches include the aforementioned use of visible-light photoredox catalysis and electro-oxidation methods. nih.govmdpi.com An electro-oxidation of N-benzyl amidoximes provides an environmentally benign and sustainable route to 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.com
| Methodology | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave Irradiation (MWI) | Amidoximes, Acyl chlorides/Esters | NH₄F/Al₂O₃ or K₂CO₃ | Extremely short reaction time, good yields | nih.gov |
| Microwave Irradiation (MWI) | Nitriles, Hydroxylamine, Meldrum's acid | Solvent-free | One-pot, good to excellent yields | organic-chemistry.org |
| Microwave Irradiation (MWI) | Carboxylic acids, Amidoximes | Polymer-supported reagents | Rapid, high yields and purities, one-pot | acs.orgrsc.org |
| Electro-oxidation | N-benzyl amidoximes | - | Environmentally benign and sustainable | mdpi.com |
Specific Precursor-Based Syntheses (e.g., gem-dibromomethylarenes, nitroalkenes, α,β-alkynic aldehydes/ketones)
Novel synthetic pathways have been developed that utilize specific, and sometimes unconventional, precursors to construct the 1,2,4-oxadiazole core. These methods provide access to a diverse range of substituted oxadiazoles (B1248032) that may be difficult to obtain through traditional routes.
From gem-dibromomethylarenes: An efficient one-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles has been developed using a two-component reaction of gem-dibromomethylarenes with amidoximes. cdnsciencepub.comresearchgate.netcdnsciencepub.com In this methodology, the gem-dibromomethylarene serves as a benzoic acid equivalent. cdnsciencepub.comresearchgate.net The primary advantages of this route are the accessibility of various gem-dibromomethylarene derivatives and the excellent yields (often around 90%) obtained. nih.gov However, a drawback can be long reaction times. nih.gov
From nitroalkenes: As previously mentioned, the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like TfOH is a novel and general synthesis for 1,2,4-oxadiazole derivatives. nih.govacs.orgfigshare.com This method proceeds via the protonation of the nitroalkene, followed by nucleophilic attack from the arene and subsequent interaction with the nitrile. nih.govmdpi.com It has been successfully applied to generate a wide range of 3,5-disubstituted-1,2,4-oxadiazoles with yields up to 96%. nih.govacs.org
From α,β-alkynic aldehydes/ketones: A synthetic pathway involving the cyclization of substituted N'-((3-oxoprop-1-en-1-yl)oxy)benzimidamides can produce 1,2,4-oxadiazoles. mdpi.com The necessary precursors for this reaction are obtained from the initial reaction of amidoximes with α,β-alkynic aldehydes or ketones. While the final cyclization step can proceed at room temperature, the initial formation of the precursor requires heating. mdpi.com Additionally, an iron(III) nitrate-mediated synthesis from alkynes and nitriles has been reported to produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org
Synthetic Transformations for Functionalizing the 3-Phenyl-1,2,4-Oxadiazole Core
Functionalization of the pre-formed 1,2,4-oxadiazole ring is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. ipbcams.ac.cnresearchgate.net The C-3 and C-5 positions of the 1,2,4-oxadiazole ring are the primary sites for introducing chemical diversity. nih.govchim.it
Derivatization at C-3 and C-5 Positions
The majority of synthetic strategies for 1,2,4-oxadiazoles are designed to install desired substituents at the C-3 and C-5 positions during the initial ring construction. researchgate.net The classical approach, involving the reaction of an amidoxime with a carboxylic acid derivative, directly places the substituent from the amidoxime at C-3 and the substituent from the acylating agent at C-5. nih.govnih.gov This allows for considerable variation by simply changing the starting materials.
For example, reacting different aryl amidoximes with N-t-butoxycarbonyl-O-benzyl-L-aspartic acid allows for the introduction of an alanine (B10760859) moiety at the C-5 position while varying the aryl group at the C-3 position. scielo.br Similarly, reacting various amidoximes with substituted glutaric anhydrides results in a 1,2,4-oxadiazole ring with a substituted butanoic acid at C-5. rjptonline.org Post-synthesis modifications are also possible, though the stability of the oxadiazole ring under various reaction conditions must be considered. researchgate.net
Introduction of Diverse Substituents (e.g., aryl, heteroaryl, haloalkyl groups)
A wide array of substituents can be incorporated into the this compound scaffold to modulate its physicochemical and biological properties.
Aryl and Heteroaryl Groups: The introduction of aryl and heteroaryl moieties is common. Syntheses of 3,5-diaryl-1,2,4-oxadiazoles are frequently reported, achieved by reacting aryl amidoximes with aryl carbonyl chlorides or by using gem-dibromomethylarenes as precursors for the C-5 aryl group. cdnsciencepub.comrjptonline.org Furan-containing 1,2,4-oxadiazoles have been synthesized from 3-bromofuran-2-carboxylic acid or 3-chlorofuran-2-carboxylic acid, which are first converted to their corresponding carbonyl chlorides before reaction with an N-hydroxyarylamidine. rjptonline.org
Haloalkyl Groups: The incorporation of haloalkyl groups, particularly trifluoromethyl (CF₃) and chloromethyl groups, is of significant interest in medicinal chemistry. mdpi.commdpi.com 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles can be synthesized in a one-pot reaction from aryl amidoximes and trifluoroacetimidoyl chlorides using a titanium dioxide nanoparticle catalyst. mdpi.com In another study, a series of 1,2,4-oxadiazole derivatives were created by introducing various haloalkyl groups at the 5-position of a this compound core to develop new nematicides. mdpi.com For instance, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) showed potent activity. mdpi.com Structure-activity relationship studies revealed that introducing a chloromethyl or bromomethyl group at the C-5 position enhanced the desired biological activity. mdpi.com
Advanced Mechanistic Studies of 1,2,4 Oxadiazole Reactivity and Transformation Pathways
Ring Rearrangement Mechanisms of 1,2,4-Oxadiazoles
The inherent strain and weak O-N bond in the 1,2,4-oxadiazole (B8745197) nucleus make it a versatile precursor for the synthesis of other heterocyclic systems through rearrangement reactions. researchgate.netosi.lvresearchgate.net These transformations can be initiated by thermal or photochemical energy, leading to profound structural reorganization.
One of the most significant thermal transformations of the 1,2,4-oxadiazole system is the Boulton-Katritzky Rearrangement (BKR). chim.it This reaction facilitates the interconversion of five-membered heterocyclic rings and is mechanistically classified as an internal nucleophilic substitution. chim.itacs.org The canonical BKR involves a 1,2,4-oxadiazole bearing a three-atom side chain (X-Y-Z-H) at either C(3) or C(5). The rearrangement is initiated by the nucleophilic attack of the terminal atom (Z) of the side chain onto the N(2) atom of the oxadiazole ring. chim.itnih.gov This attack is favored by the high electrophilicity of the N(2) atom, a consequence of the polarized and readily cleaved O(1)-N(2) bond. chim.itrsc.org The subsequent cleavage of this weak O-N bond results in the formation of a new, more stable heterocyclic system. chim.it
The versatility of the BKR is demonstrated by its ability to produce a wide array of heterocycles, dictated by the nature of the side chain. For instance, the Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole, which contains a CNN sequence in its side chain, rearranges to form a 1,2,3-triazole derivative. chim.ituchicago.edu Similarly, side chains with an NNC or NCN sequence can yield 1,2,4-triazoles, while NCC or CNC sequences can lead to imidazoles. chim.itresearchgate.netacs.org Studies on 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have shown they can undergo BKR in the presence of acids or bases to form spiropyrazolinium salts. nih.govmdpi.com
| Starting 1,2,4-Oxadiazole Derivative | Side-Chain Sequence | Conditions | Product Heterocycle | Reference |
|---|---|---|---|---|
| Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole | C-N-N | Thermal | 1,2,3-Triazole | chim.it |
| N-methyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)hydrazones | N-N-C | Thermal (solvent-free) | 1,2,4-Triazole | acs.org |
| N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | N-C-C | Basic | Imidazole | chim.it |
| 5-Aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles | C-C-N | Acidic (HCl) | Spiropyrazoline | nih.gov |
Upon ultraviolet irradiation, 1,2,4-oxadiazoles can undergo complex rearrangements involving the cleavage of the O-N bond. chim.itrsc.orgacs.org This photo-induction generates reactive open-chain intermediates that can evolve into various products depending on the substrate's structure and the reaction conditions. chim.it Two prominent competing pathways have been identified: the Ring Contraction-Ring Expansion (RCE) route and the Internal-Cyclization Isomerization (ICI) route. chim.itacs.org
The RCE pathway is proposed to explain the photoisomerization of 3-amino-5-aryl-1,2,4-oxadiazoles into 2-amino-5-aryl-1,3,4-oxadiazoles. rsc.orgacs.org This mechanism involves the initial cleavage of the O-N bond, followed by the formation of a transient three-membered ring intermediate (an azirine species). Subsequent rearrangement and expansion of this strained intermediate lead to the formation of the more stable 1,3,4-oxadiazole (B1194373) ring. acs.org
The ICI pathway accounts for the formation of a regioisomeric 1,2,4-oxadiazole. chim.itacs.org This route involves an initial electrocyclic ring closure between the N(2) and C(5) positions of the starting heterocycle to form a transient bicyclic intermediate. This is followed by sigmatropic shifts and subsequent ring-opening to yield the isomerized 1,2,4-oxadiazole. acs.org For example, the irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can yield 3-alkyl-5-amino-1,2,4-oxadiazoles via the ICI mechanism. acs.org DFT calculations have been employed to investigate these competitive photoinduced rearrangements, supporting the evolution of an excited state towards distinct ground-state intermediates that dictate the final product distribution. nih.gov
| Pathway | Key Intermediate | Typical Starting Material | Typical Product | Reference |
|---|---|---|---|---|
| Ring Contraction-Ring Expansion (RCE) | Three-membered ring (e.g., Azirine) | 3-Amino-5-aryl-1,2,4-oxadiazole | 2-Amino-5-aryl-1,3,4-oxadiazole | chim.itacs.org |
| Internal-Cyclization Isomerization (ICI) | Transient bicyclic species | 5-Alkyl-3-amino-1,2,4-oxadiazole | 3-Alkyl-5-amino-1,2,4-oxadiazole (regioisomer) | chim.itacs.org |
Nucleophilic and Electrophilic Reactivity Profiles of the 1,2,4-Oxadiazole Ring
The electronic nature of the 1,2,4-oxadiazole ring is distinctly electron-deficient, which renders the ring carbons electrophilic and generally susceptible to nucleophilic attack. researchgate.netchim.it Conversely, electrophilic attack on the ring is uncommon. chim.it
Both the C(3) and C(5) positions of the 1,2,4-oxadiazole ring exhibit electrophilic character. chim.it The C(5) position is particularly prone to nucleophilic attack, and its reactivity can be significantly enhanced by the presence of electron-withdrawing groups attached to it. researchgate.netchim.it For example, 5-perfluoroalkyl-1,2,4-oxadiazoles readily react with bidentate nucleophiles like hydrazine, with the initial attack occurring at the C(5) carbon. nih.gov
The presence of a good leaving group at either C(3) or C(5) can facilitate nucleophilic aromatic substitution (SNAr) reactions. The reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with methylhydrazine serves as an example of such a substitution. chim.it These reactions underscore the utility of the oxadiazole ring as a scaffold where substituents can be readily modified via nucleophilic displacement.
The reaction of 1,2,4-oxadiazoles with bidentate nucleophiles can trigger a cascade reaction known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. chim.itosi.lv This pathway is particularly relevant for 1,2,4-oxadiazoles bearing electron-withdrawing substituents at the C(5) position, which activates this site for the initial nucleophilic addition. chim.it
The general ANRORC mechanism proceeds as follows:
Addition: A bidentate nucleophile (e.g., hydrazine, hydroxylamine) attacks the electrophilic C(5) of the oxadiazole ring. chim.itnih.gov
Ring Opening: The resulting intermediate undergoes cleavage of the weak O-N bond, leading to an open-chain species. nih.gov
Ring Closure: The second nucleophilic site of the reagent then attacks an electrophilic center in the open-chain intermediate, leading to the formation of a new heterocyclic ring. nih.govnih.gov
This rearrangement has been used to convert 1,2,4-oxadiazoles into various other five- or six-membered heterocycles, such as 1,2,4-triazoles or triazinones. chim.itnih.gov Theoretical studies have provided in-depth elucidation of the ANRORC mechanism, analyzing the potential energy surface to determine the most favorable reaction pathways. rsc.org
| Starting 1,2,4-Oxadiazole | Nucleophile | Resulting Heterocycle | Reference |
|---|---|---|---|
| 5-Perfluoroalkyl-1,2,4-oxadiazoles | Hydrazine/Methylhydrazine | Five or six-membered rings (e.g., Triazoles) | nih.gov |
| 3-Ethoxycarbonyl-5-polyfluoroaryl-1,2,4-oxadiazole | Hydrazine | Triazinone | chim.it |
| 3-Ethoxycarbonyl-5-polyfluoroaryl-1,2,4-oxadiazole | Hydroxylamine (B1172632) | Oxadiazinone | chim.it |
| Various 1,2,4-oxadiazoles (general) | Hydrazine | 3-Amino-1,2,4-triazoles | nih.gov |
Due to the electron-withdrawing nature of the two pyridine-like nitrogen atoms, the 1,2,4-oxadiazole ring is highly deactivated towards electrophilic substitution. chim.itchemicalbook.com Direct electrophilic attack on the ring carbons is therefore not a common reaction pathway.
However, the ring can participate in electrophilic reactions under conditions of "superelectrophilic activation". beilstein-journals.orgnih.gov This has been demonstrated with 5-arylacetylenyl-3-aryl-1,2,4-oxadiazoles. In the presence of a Brønsted superacid such as triflic acid (TfOH), protonation occurs at the N(4) position of the oxadiazole ring. beilstein-journals.orgnih.gov This protonation forms a highly reactive dicationic species, which dramatically increases the electrophilicity of substituents attached to the ring. For example, under these conditions, the acetylene (B1199291) substituent at C(5) can readily undergo electrophilic addition reactions, such as hydroarylation with arenes or the addition of TfOH to form vinyl triflates. beilstein-journals.orgnih.gov In this context, while the ring itself is not the site of electrophilic attack, its basic nitrogen atom acts as the initial site of protonation, thereby activating a side chain towards subsequent electrophilic transformation.
Theoretical and Computational Investigations of Reaction Mechanisms
Theoretical and computational chemistry have become indispensable tools for unraveling the intricate details of chemical reactions. For the 1,2,4-oxadiazole ring system, these methods provide profound insights into reactivity, stability, and the transformation pathways that govern its chemical behavior. By modeling the potential energy surfaces of reactions, chemists can understand the energetic feasibility of a proposed mechanism and characterize the transient species that are often impossible to observe experimentally.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways of 1,2,4-oxadiazole derivatives, offering detailed mechanistic insights into their thermal and photochemical transformations.
DFT calculations allow researchers to map the energetic landscape of a reaction, identifying the most favorable pathways. For instance, studies on the photochemical isomerization of 1,2,4-oxadiazole derivatives have been performed using the B3LYP/6-311G+(d,p) level of theory to elucidate reaction mechanisms. researchgate.net These computational investigations can rationalize product selectivity in complex reactions where multiple outcomes are possible. In the case of photoinduced rearrangements of 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles, DFT calculations have been instrumental in understanding the competition between different reaction routes, such as ring contraction-ring expansion (RCRE), internal-cyclization isomerization (ICI), and a multi-step migration-nucleophilic attack-cyclization (MNAC) pathway. nih.gov
Thermal rearrangements have also been a key focus of DFT studies. The Boulton-Katritzky rearrangement (BKR), a well-known thermal transformation of 1,2,4-oxadiazoles, proceeds via an internal nucleophilic substitution. chim.it DFT studies have confirmed the favorability of this pathway in certain systems, such as in cascade reactions where an isoxazole (B147169) is converted into an oxazole (B20620) via a 1,2,4-oxadiazole intermediate. nih.gov By calculating the activation energies and reaction enthalpies, DFT provides a deeper understanding of these chemical transformations in heterocyclic systems. zsmu.edu.ua The application of solvent models can further refine these calculations to simulate reaction conditions more realistically. zsmu.edu.ua
The following table summarizes findings from various DFT studies on the reaction pathways of 1,2,4-oxadiazole derivatives.
| Reaction Type Studied | DFT Method/Basis Set | Key Pathway Findings |
| Photochemical Isomerization to Triazoles | B3LYP/6-311G+(d,p) | The reaction can proceed as a concerted hydrogen atom transfer or via a ring-opening intermediate, depending on the isomer. researchgate.net |
| Photoinduced Competitive Rearrangements | DFT (details not specified) | Product selectivity is governed by the evolution of an excited state toward three distinct ground-state intermediates. nih.gov |
| Cascade Isoxazole-Oxadiazole-Oxazole Rearrangement | DFT (details not specified) | The Boulton-Katritzky (BK) rearrangement to form the 1,2,4-oxadiazole is kinetically favored over other potential pathways. nih.gov |
| [3+2] Heterocyclization | DFT (details not specified) | The cyclization stage is the most energy-intensive step in the formation of a new heterocyclic ring from an oxadiazole precursor. zsmu.edu.ua |
Elucidation of Intermediates and Transition States in 1,2,4-Oxadiazole Transformations
A primary strength of computational chemistry is its ability to characterize the high-energy, transient structures of intermediates and transition states that dictate a reaction's course and rate. For 1,2,4-oxadiazole transformations, DFT calculations have been pivotal in identifying and describing these fleeting species.
In photochemical reactions, the process is initiated by the absorption of UV light, promoting the molecule to an excited state. Time-dependent DFT (TD-DFT) calculations support the involvement of a neutral singlet excited state in the photoexcitation of certain 3-amino-1,2,4-oxadiazoles. nih.gov The subsequent transformation pathway often involves the cleavage of the weak N-O bond, which can lead to the formation of reactive open-chain intermediates that have been described as having zwitterionic, bi-radical, or nitrene-like character. chim.it The specific nature of these intermediates dictates the final products formed. nih.gov For example, one DFT study on photoisomerization identified a radical cation intermediate that cyclizes through a Dewar isomer-like structure to yield the final product. researchgate.net
Transition states are the energetic maxima along a reaction coordinate, and their structure and energy determine the kinetic barrier of a reaction. DFT calculations can precisely model the geometry of these transition states. For some photochemical reactions, the calculated energy of a transition state was found to be prohibitively high, explaining why a particular isomer could not be converted into the expected product. researchgate.net In base-catalyzed thermal rearrangements, computational models have helped to rationalize the competition among different pathways by analyzing the relative stabilization of intermediates and their corresponding deprotonated anionic transition states in solution. nih.gov In a cascade rearrangement, DFT identified 3-acetonyl-1,2,4-oxadiazoles as crucial, albeit unstable, ancillary intermediates that connect the starting material to the final product. nih.gov
The table below details some of the intermediates and transition states that have been computationally characterized in 1,2,4-oxadiazole transformations.
| Transformation Type | Intermediate Species | Transition State Characteristics |
| Photochemical Isomerization | Radical cation, Ring-opening intermediates, Dewar isomer structure. researchgate.net | Corresponds to hydrogen atom transfer; energy determines product formation. researchgate.net |
| Photoinduced Rearrangements | Neutral singlet excited state, Ground-state intermediates, Zwitterionic/bi-radical species. nih.govchim.it | Deprotonated anionic transition states stabilized in solution. nih.gov |
| Thermal Boulton-Katritzky Rearrangement | 3-Acetonyl-1,2,4-oxadiazoles (as ancillary intermediates in a cascade reaction). nih.gov | Involves internal nucleophilic attack of a side-chain atom on the N(2) of the oxadiazole ring. chim.it |
Elucidating Structure Activity Relationships and Computational Investigations for 3 Phenyl 1,2,4 Oxadiazole Derivatives
Systematic Structure-Activity Relationship (SAR) Studies of 1,2,4-Oxadiazole (B8745197) Series
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing critical insights into how modifications to a molecule's structure influence its biological activity. For the 1,2,4-oxadiazole series, systematic investigations have mapped out the key determinants for pharmacological efficacy.
Impact of Substituent Electronic and Steric Properties on Activity
The electronic nature and size of substituents on the phenyl ring and other parts of the 1,2,4-oxadiazole scaffold play a crucial role in modulating biological activity.
Detailed research has shown that the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the potency of these compounds. For instance, in a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, compounds with electron-donating substituents on the phenyl ring, such as methoxy groups, demonstrated potent anticancer activity. nih.gov Conversely, derivatives bearing electron-withdrawing groups like nitro or halo substituents often showed moderate to decreased activity. nih.govnih.gov For example, a study on antileishmanial 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles found that a methoxy group (an EDG) at the para-position of the phenyl ring increased activity nearly tenfold compared to a nitro group (an EWG) at the same position. mdpi.com
The steric properties, or the size and shape of the substituents, also have a profound impact. Bulky groups can create steric hindrance, potentially preventing the molecule from fitting into the binding pocket of its biological target. acs.org The interplay between electronic and steric effects is complex and target-dependent, necessitating careful optimization for each specific biological application.
Below is a table summarizing the effects of various substituents on the anticancer activity of 1,2,4-oxadiazole linked 5-fluorouracil derivatives against different cancer cell lines.
| Compound ID | Phenyl Ring Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MDA MB-231 IC₅₀ (µM) |
| 7a | H (unsubstituted) | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |
| 7b | 4-OCH₃ (electron-donating) | 0.011 ± 0.009 | 0.012 ± 0.005 | 0.018 ± 0.007 | 0.014 ± 0.003 |
| 7i | 4-CH₃ (weak electron-donating) | 2.17 ± 1.66 | 1.88 ± 0.25 | 2.65 ± 1.26 | 2.14 ± 0.94 |
| 7e-7h, 7j | Electron-withdrawing groups | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity |
Data sourced from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives. nih.gov
Positional Effects of Phenyl and Other Moieties on Biological Performance
The specific placement of the phenyl group on the 1,2,4-oxadiazole ring and the substitution pattern on the phenyl ring itself are critical factors for biological performance.
Studies comparing 3-substituted and 5-substituted phenyl-1,2,4-oxadiazoles have revealed that the mechanism of action can differ significantly depending on the phenyl ring's position. For instance, in a quantitative structure-activity relationship (QSAR) study on S1P1 receptor agonists, compounds were divided into two categories based on whether the phenyl group was at the 3- or 5-position, as they followed different predictive models.
The substitution pattern on the phenyl ring (ortho, meta, para) is equally important. In the development of Sirt2 inhibitors, a para-substituted phenyl ring at the C3 position of the oxadiazole was found to be a crucial determinant for inhibitory activity. acs.org Shifting a chloro substituent from the para to the meta or ortho position resulted in deleterious steric hindrance within the binding pocket. acs.org Similarly, research on antiproliferative 1,2,5-oxadiazole derivatives showed that substitution at the ortho position was detrimental to activity, while concurrent substitution with trifluoromethyl and chloro groups at the meta and para positions was beneficial. iiarjournals.org
Bioisosteric Replacements and their Influence on Molecular Recognition
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amide and ester groups, offering improved metabolic stability. researchgate.netlifechemicals.com
Investigations into replacing the 1,2,4-oxadiazole core have yielded mixed results, highlighting the subtlety of molecular recognition. In one study, replacing a central 1,2,4-oxadiazole ring in high-affinity CB2 ligands with its regioisomer, 1,3,4-oxadiazole (B1194373), led to a significant 10- to 50-fold reduction in binding affinity. nih.govrsc.org This demonstrates that even subtle changes in the arrangement of heteroatoms within the ring can dramatically impact interactions with the target protein. However, in other contexts, the 1,3,4-oxadiazole ring has been shown to be a suitable replacement, sometimes leading to higher polarity and reduced metabolic degradation. nih.gov The concept of bioisosterism extends to the substituents as well; for example, a cyano group has been explored as a pseudohalogen replacement on the phenyl ring, though in one case it led to a 100-fold decrease in CB2 affinity compared to a bromo substituent. nih.gov
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools to visualize and understand molecular interactions at an atomic level, guiding the design and optimization of novel 3-phenyl-1,2,4-oxadiazole derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is widely used to elucidate the binding modes of 1,2,4-oxadiazole derivatives and rationalize their SAR data.
Docking studies have successfully predicted the interactions of this compound derivatives with a variety of targets, including enzymes and receptors. For example, in the discovery of SARS-CoV-2 main protease (Mpro) inhibitors, docking revealed that the nitrogen atom at the 2-position of the 1,2,4-oxadiazole ring forms a crucial hydrogen bond with the side-chain of glutamine 192 in the enzyme's active site. nih.gov The phenyl group was observed to occupy the S1 pocket, forming a π-anion interaction with glutamic acid 166. nih.gov Similarly, docking studies of carbonic anhydrase II inhibitors showed that 1,3,4-oxadiazole derivatives fit nicely at the entrance of the active site, mediating hydrogen bonding with key residues like threonine 199, threonine 200, and glutamine 92. nih.gov These simulations provide a structural basis for the observed biological activities and guide further structural modifications to enhance binding affinity.
The table below presents docking scores for a series of 1,3,4-oxadiazole derivatives against the anti-apoptotic BAX protein.
| Compound ID | Docking Score (kcal/mol) |
| 3d | -7.3 |
| 7a | -12.23 |
| 7b | -11.90 |
| 7c | -12.98 |
| 7d | -14.62 |
Data from molecular docking studies of oxadiazole derivatives. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations track the movements of atoms and molecules, providing insights into conformational changes and the stability of key interactions. tandfonline.com
MD simulations have been employed to validate the binding modes predicted by docking for 1,2,4-oxadiazole derivatives. For instance, in a study of EGFR inhibitors, MD simulations were used to evaluate the stability and conformational changes of four lead compounds within the active site. tandfonline.com The root-mean-square deviation (RMSD) of the protein backbone atoms was monitored over the simulation time to assess the stability of the protein-ligand complex. tandfonline.com In another study targeting the Leishmania infantum CYP51 enzyme, MD simulations confirmed the strong affinity and stable binding of a promising 1,2,4-oxadiazole derivative (Ox1), corroborating the docking results. mdpi.comnih.gov These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more physiologically relevant, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique instrumental in modern drug design, aiming to correlate the biological activity of compounds with their physicochemical properties. For this compound derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in understanding the structural requirements for their biological activities and in guiding the design of new, more potent analogs. researchgate.netrsc.org
These models are built upon the principle that the three-dimensional geometric and electronic features of molecules are correlated with their biological functions. nih.gov In a typical study, a series of 1,2,4-oxadiazole derivatives with known biological activities (e.g., antibacterial or anticancer) are structurally aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then used as descriptors in partial least squares (PLS) regression analysis to generate a predictive model. researchgate.net
The robustness and predictive power of these models are validated through statistical metrics. Key parameters include the squared correlation coefficient (r² or R²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q² or Q² or R²cv), which assesses the internal predictive ability of the model. rsc.orgnih.gov An acceptable 3D-QSAR model generally requires an R² greater than 0.6 and a Q² greater than 0.5. nih.gov External validation, using a test set of compounds not included in the model generation, is also performed to evaluate the model's external predictivity (pred_r²). rsc.orgresearchgate.net
For instance, 3D-QSAR studies on 1,2,4-oxadiazole derivatives as antibacterial agents targeting penicillin-binding proteins have yielded statistically significant models. nih.gov Similarly, robust CoMFA and CoMSIA models have been developed for oxadiazole derivatives as multifunctional anti-Alzheimer agents, showing significant predictive capabilities. rsc.org
The output of these analyses is often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for biological activity. For example, a CoMFA electrostatic contour map might indicate that a positive charge is favored at a particular position on the phenyl ring to enhance activity, while another region might require increased electron density. nih.gov These maps provide rational guidelines for structural modifications, such as the strategic placement of substituents to optimize interactions with a biological target and improve potency. rsc.org
Table 1: Representative Statistical Results from 3D-QSAR Studies on 1,2,4-Oxadiazole Derivatives
| Model Type | Target/Activity | q² (R²cv) | r² (R²) | pred_r² | Reference |
|---|---|---|---|---|---|
| CoMFA | Anti-Alzheimer | 0.692 | - | 0.6885 | rsc.org |
| CoMSIA | Anti-Alzheimer | 0.696 | - | 0.6887 | rsc.org |
| kNN-MFA | Sortase A Inhibitors | 0.6319 | 0.9235 | 0.5479 | nih.gov |
| PLSR | Antiproliferative | 0.7445 | 0.8713 | 0.8109 | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.Note: The specific values represent different studies and datasets; direct comparison may not be appropriate. q² (R²cv) represents internal validation, while pred_r² represents external validation.
In Silico Pharmacokinetic Predictions Relevant to Compound Design (e.g., oral absorption, metabolic stability)
In addition to predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic properties of new chemical entities early in the drug discovery process. This practice, known as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, helps to identify candidates with favorable drug-like properties and minimizes late-stage failures. chemmethod.com For this compound derivatives, various computational tools are employed to predict key pharmacokinetic parameters. indexcopernicus.comnih.gov
A fundamental aspect of these predictions is the assessment of "drug-likeness," often evaluated using rules such as Lipinski's Rule of Five. This rule outlines molecular properties (e.g., molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors) that are common in orally active drugs. Studies on oxadiazole derivatives have shown that many compounds in these series comply with Lipinski's rule, suggesting they possess good potential for oral administration. nih.gov Veber's rule, which considers the number of rotatable bonds and polar surface area, is another metric used to predict good oral bioavailability and intestinal absorption. nih.gov
Specific ADME parameters that can be predicted include:
Oral Absorption: This is a critical parameter for orally administered drugs. In silico models can estimate the percentage of a compound that will be absorbed from the gut into the bloodstream. For example, studies on related oxadiazole series have predicted absorption percentages often exceeding 70% for promising compounds. nih.gov
Oral Bioavailability: This refers to the fraction of an administered drug that reaches systemic circulation. Computational models predict this based on factors like water solubility, intestinal absorption, and metabolic stability. japtronline.com
Metabolic Stability: The susceptibility of a compound to metabolism by enzymes, primarily in the liver, affects its half-life and duration of action. In silico tools can identify potential sites of metabolism on a molecule, allowing chemists to modify the structure to enhance stability.
Distribution: Parameters like the blood-brain barrier (BBB) penetration and plasma protein binding are predicted to understand how a compound will distribute throughout the body. The volume of distribution (VD), where a value greater than 0.40 often indicates greater tissue distribution, can also be calculated. researchgate.net
Skin Permeability: For compounds intended for topical delivery, the rate of permeation through the skin is a key factor, and this can be estimated computationally. japtronline.com
These in silico predictions provide a comprehensive profile of a compound's likely behavior in the body, enabling a more efficient design-synthesis-test-analyze cycle. By integrating these predictions, researchers can prioritize the synthesis of this compound derivatives that possess a balanced profile of high potency and favorable pharmacokinetic properties. chemmethod.comtandfonline.com
Table 2: Examples of In Silico Predicted Pharmacokinetic Properties for Oxadiazole Derivatives
| Compound Series | Predicted Property | Finding/Value | Significance | Reference |
|---|---|---|---|---|
| Benzothiazole-linked 1,3,4-oxadiazoles | Lipinski's Rule of 5 | All compounds comply | Good drug-likeness properties | nih.gov |
| Benzothiazole-linked 1,3,4-oxadiazoles | Veber's Rule | All compounds comply | Good oral bioavailability/intestinal absorption | nih.gov |
| Benzothiazole-linked 1,3,4-oxadiazoles | Percentage Absorption | Most compounds >70% | High potential for oral absorption | nih.gov |
| Benzimidazole-1,3,4-oxadiazole derivatives | Oral Bioavailability | Compounds show good oral bioavailability | Likely to be effective when taken orally | japtronline.com |
| Benzimidazole-1,3,4-oxadiazole derivatives | Skin Permeability | Values between -5.50 to -6.07 cm/s | Indicates potential for skin penetration | japtronline.com |
| Benzimidazole-1,3,4-oxadiazole derivatives | Octanol/Water Partition Coefficient (log P) | Not > 5 | Adheres to Lipinski's rule for lipophilicity | japtronline.com |
This table is interactive and can be sorted by clicking on the column headers.Note: The data is derived from studies on various oxadiazole scaffolds and illustrates the types of predictions made.
Target Specific Biological Activity and Mechanistic Insights of 1,2,4 Oxadiazole Scaffolds
Antimicrobial Efficacy and Mechanisms of Action
Derivatives of 3-phenyl-1,2,4-oxadiazole have shown significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens
The 1,2,4-oxadiazole (B8745197) core has been incorporated into various molecular structures to develop novel antibacterial agents. Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nottingham.ac.uknih.gov
One study focused on expanding the structural diversity of 1,2,4-oxadiazole-based compounds, leading to the identification of potent antibacterial entities. nih.gov By fixing a 4-indole ring at the C-5 position of the oxadiazole and varying the aromatic substituent at the C-3 position, researchers identified compounds with strong activity against S. aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Specifically, a derivative featuring a 1,1'-biphenyl-4-yl substituent at the C-3 position demonstrated a minimum inhibitory concentration (MIC) of 2 µM against S. aureus. nih.gov
Another area of investigation involves the synthesis of 5-amino-1,2,4-oxadiazoles, which have shown antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. nottingham.ac.uk The antimicrobial potential of these compounds is often influenced by the nature of the substituents on the phenyl ring, with electron-withdrawing groups sometimes enhancing the antibacterial effect. nottingham.ac.uk
The following table summarizes the antibacterial activity of selected 1,2,4-oxadiazole derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| 3-(1,1'-biphenyl-4-yl)-5-(1H-indol-4-yl)-1,2,4-oxadiazole | S. aureus ATCC 29213 | 2 µM | nih.gov |
| 3-(1,1'-biphenyl-4-yl)-5-(1H-indol-4-yl)-1,2,4-oxadiazole | S. aureus ATCC 43300 (MRSA) | 2 µM | nih.gov |
| 3-(4-(thiophen-3-yl)phenyl)-5-(1H-indol-4-yl)-1,2,4-oxadiazole | S. aureus ATCC 29213 | 4 µM | nih.gov |
| 3-(4-(thiophen-3-yl)phenyl)-5-(1H-indol-4-yl)-1,2,4-oxadiazole | S. aureus ATCC 43300 (MRSA) | 4 µM | nih.gov |
Anti-Tuberculosis Activity against Susceptible and Drug-Resistant Strains of Mycobacterium tuberculosis
The emergence of multi- and extensively drug-resistant (MDR and XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new therapeutic agents. researchgate.net The 1,2,4-oxadiazole scaffold has been identified as a promising starting point for the development of novel anti-TB drugs. researchgate.netnih.gov
A series of 3,5-disubstituted-1,2,4-oxadiazole derivatives were tested against the H37Rv (susceptible), MDR, and XDR strains of Mtb. researchgate.net One compound, featuring a para-trifluorophenyl substitution, demonstrated excellent activity against the susceptible H37Rv and MDR-Mtb strains, with MIC values of 8 and 16 µg/mL, respectively. researchgate.net
Furthermore, hybrid molecules combining the 1,2,4-oxadiazole ring with other pharmacophores, such as quinoline, have been synthesized and evaluated. nih.gov Certain quinoline-linked 1,2,4-oxadiazole derivatives have shown potent activity against the wild-type H37Rv strain of Mtb, with MIC values as low as 0.5 µg/mL. nih.gov These compounds were also found to be active against monoresistant strains of Mtb. nih.gov
Enzyme Target Identification and Inhibition Mechanisms
The antibacterial effects of 1,2,4-oxadiazole derivatives are often attributed to their ability to inhibit essential bacterial enzymes.
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are validated targets for antibiotic therapy. rsc.org Novel 1,2,4-oxadiazole derivatives have been designed as inhibitors of the ATPase activity of DNA gyrase and topoisomerase IV from E. coli. rsc.org Molecular docking studies have suggested that these compounds can interact with the DNA gyrase of E. coli through hydrogen bonding. rsc.org
Leucyl-tRNA Synthetase (LeuRS) and Methionyl-tRNA Synthetase (MetRS): Aminoacyl-tRNA synthetases are essential for protein synthesis and represent attractive targets for the development of new antibiotics. A novel class of small-molecule inhibitors based on the 3-phenyl-5-(1-phenyl-1H- frontiersin.orgmdpi.comnih.govtriazol-4-yl)- frontiersin.orgmdpi.comnih.govoxadiazole scaffold has been discovered to target M. tuberculosis LeuRS. mdpi.com A mutation in the active site of M. tuberculosis LeuRS was found to significantly decrease the inhibitory activity of these compounds, confirming their mechanism of action. mdpi.com
Antineoplastic Potential and Molecular Target Modulation
In addition to their antimicrobial properties, this compound derivatives have garnered significant attention for their potential as anticancer agents, owing to their ability to modulate the activity of key molecular targets involved in cancer progression.
Inhibition of Key Cancer-Related Enzymes
Epidermal Growth Factor Receptor (EGFR): The EGFR enzyme is a critical regulator of the cell cycle, making it a prime target for anticancer drug development. frontiersin.org A novel series of 1,2,4-oxadiazole derivatives has been designed and synthesized as potent EGFR inhibitors. frontiersin.org These compounds demonstrated a robust inhibitory effect against the wild-type EGFR enzyme. frontiersin.org In another study, new 1,2,4-oxadiazole/quinazoline-4-one hybrids were developed as multitargeted inhibitors, showing efficacy against EGFR.
Papain-like Protease (PLpro): PLpro is a key enzyme in the life cycle of coronaviruses, including SARS-CoV-2, and is also implicated in cellular processes that can be relevant to cancer. While primarily investigated in the context of antiviral research, the inhibition of proteases is a known strategy in cancer therapy. A new series of inhibitors containing a this compound scaffold has been identified as targeting the main protease (Mpro) of SARS-CoV-2, a related viral protease. nih.gov
Thymidylate Synthase (TS): As a crucial enzyme in DNA synthesis, thymidylate synthase is a well-established target for cancer chemotherapy. Hybrids of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole have been synthesized and evaluated for their ability to inhibit TS. Two such compounds exhibited remarkable inhibition of the TS enzyme, with IC50 values of 2.52 µM and 4.38 µM, surpassing the activity of the standard drug pemetrexed.
Histone Deacetylases (HDACs): HDACs are epigenetic regulators that are often dysregulated in cancer. Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent, selective, and essentially irreversible inhibitors of HDAC6. These compounds act as mechanism-based inhibitors, undergoing an enzyme-catalyzed ring-opening reaction that leads to a tight and long-lived enzyme-inhibitor complex.
The following table presents the inhibitory activity of selected oxadiazole derivatives against various cancer-related enzymes.
| Compound/Derivative Class | Enzyme Target | Activity (IC50) | Reference |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | EGFR (wild-type) | Potent Inhibition | frontiersin.org |
| This compound derivatives | SARS-CoV-2 Mpro | 5.27 µM (most active compound) | nih.gov |
| 1,3,4-oxadiazole-1,2,3-triazole hybrids | Thymidylate Synthase | 2.52 µM and 4.38 µM | |
| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | HDAC6 | Single-digit nanomolar |
Mechanisms of Antiproliferative Effects on Cancer Cell Lines
The antineoplastic potential of this compound derivatives is further evidenced by their antiproliferative effects on various cancer cell lines.
Selective Cytotoxicity: A key desirable characteristic of anticancer agents is their ability to selectively target cancer cells while sparing normal cells. A series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles exhibited significant anticancer activity against prostate, lung, and liver cancer cell lines. frontiersin.org Importantly, these compounds showed pronounced selectivity against cancer cell lines with no observable impact on normal Vero cell lines. frontiersin.org Similarly, a study on (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamines found that a bromo derivative exhibited the greatest selectivity index among the tested compounds against human oral squamous cell carcinoma cell lines compared to normal human oral cells. mdpi.com
Modulation of Growth Factors and Cell Cycle: The antiproliferative effects of these compounds are often linked to their ability to interfere with cell cycle progression and apoptosis. The aforementioned EGFR inhibitors were found to cause cell cycle arrest at the G1/G0 and G2 phases in HEPG2 liver cancer cells. frontiersin.org
The cytotoxic activity of selected this compound derivatives against various cancer cell lines is summarized in the table below.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles (most potent) | PC3 (prostate), DU-145 (prostate), A549 (lung), HEPG2 (liver) | Superior to etoposide | frontiersin.org |
| (4-bromobenzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine | Ca9-22, HSC-2, HSC-3, HSC-4 (oral squamous cell carcinoma) | Higher cytotoxicity than 5-FU | mdpi.com |
Antiviral Activities and Protease Inhibition
SARS-CoV-2 Main Protease (Mpro) Inhibitors
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for antiviral drug development. nih.gov In the search for novel, non-peptide Mpro inhibitors, derivatives of this compound have been identified as a new and promising scaffold. nih.govnih.gov
Through screening an in-house chemical library, a hit compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide), was discovered to inhibit Mpro with a half-maximal inhibitory concentration (IC50) of 46 μM. nih.gov This initial finding prompted further structural optimization and structure-activity relationship (SAR) studies to improve potency. nih.gov These efforts led to the discovery of a series of this compound derivatives with inhibitory activity against Mpro. nih.gov
Among the synthesized compounds, compound 16d emerged as the most potent inhibitor, displaying an IC50 value of 5.27 ± 0.26 μM. nih.govnih.govnih.gov This research highlights the potential of the this compound core as a foundational structure for developing new small molecule antiviral agents targeting SARS-CoV-2. nih.gov Molecular docking studies suggest that these compounds occupy the S1 and S3/4 active pockets of the Mpro enzyme. nih.gov For the initial hit compound, the nitrogen atom at position 2 of the oxadiazole ring was observed to form a hydrogen bond with the side-chain of glutamine residue 192 (Q192). nih.gov
| Compound | Structure Description | Target | Inhibitory Activity (IC50) |
|---|---|---|---|
| Hit-01 | N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | SARS-CoV-2 Mpro | 46 μM nih.gov |
| 16d | Optimized this compound derivative | SARS-CoV-2 Mpro | 5.27 ± 0.26 μM nih.govnih.gov |
Papain-like Protease (PLpro) Inhibitors
The papain-like protease (PLpro) is another essential SARS-CoV-2 enzyme involved in processing viral polyproteins and dismantling host antiviral responses, making it an attractive therapeutic target. mdpi.com Derivatives of the 1,2,4-oxadiazole scaffold have been designed and synthesized as inhibitors of PLpro. tandfonline.com
Building upon the structure of a known PLpro inhibitor, GRL0617, researchers developed a series of 1,2,4-oxadiazole derivatives incorporating an aryl carboxylic acid moiety. tandfonline.com Systematic SAR studies demonstrated that these modifications could enhance enzymatic inhibition, affinity, and deubiquitination capacity towards PLpro. tandfonline.com Two notable compounds from this series, 13f and 26r , exhibited potent PLpro inhibitory activities with IC50 values of 1.8 μM and 1.0 μM, respectively. tandfonline.com Furthermore, they displayed antiviral activity against SARS-CoV-2 with half-maximal effective concentrations (EC50) of 5.4 μM and 4.3 μM, respectively. tandfonline.com
| Compound | Target | Inhibitory Activity (IC50) | Antiviral Activity (EC50) |
|---|---|---|---|
| 13f | SARS-CoV-2 PLpro | 1.8 μM tandfonline.com | 5.4 μM tandfonline.com |
| 26r | SARS-CoV-2 PLpro | 1.0 μM tandfonline.com | 4.3 μM tandfonline.com |
Emerging Biological Activities
Antileishmanial Properties and Parasitic Enzyme Interactions
Derivatives of 1,2,4-oxadiazole are being investigated for their potential against visceral leishmaniasis, a severe parasitic disease caused by protozoa of the genus Leishmania. nih.govnih.gov A study focusing on novel 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives evaluated their effects on Leishmania infantum. nih.gov
Among the tested compounds, Ox1 , which features a 4-methoxy-phenyl group at the 3-position of the oxadiazole ring, was identified as the most promising. nih.gov It demonstrated an IC50 of 32.9 µM against the promastigote form of the parasite and exhibited higher selectivity and lower cytotoxicity towards mammalian cells compared to other derivatives in the series. nih.gov The presence of an electron-donating group (methoxy) on the phenyl ring appeared to significantly enhance its activity. nih.gov Molecular docking and dynamic simulations suggest that the antileishmanial activity of Ox1 may stem from a strong affinity for the parasitic enzyme sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols essential for the parasite's membrane integrity. nih.gov
| Compound | Substituent at Phenyl Ring | Inhibitory Activity (IC50) | Proposed Parasitic Enzyme Interaction |
|---|---|---|---|
| Ox1 | para-methoxy nih.gov | 32.9 µM nih.gov | CYP51 nih.gov |
| Ox3 | para-nitro nih.gov | 336 µM nih.gov | Not specified |
Nematocidal Activity and Acetylcholine (B1216132) Receptor Modulation
The this compound scaffold is present in tioxazafen, a novel broad-spectrum nematicide. nih.gov Inspired by this structure, researchers have synthesized and evaluated new derivatives for their activity against plant-parasitic nematodes. nih.gov A series of 1,2,4-oxadiazole derivatives were created by introducing a haloalkyl group at the 5-position. nih.gov
Bioassays revealed that many of these compounds exhibited remarkable nematocidal activities against nematodes such as Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov Notably, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) showed excellent nematocidal activity against B. xylophilus, with a lethal concentration (LC50) of 2.4 μg/mL. nih.gov This potency was significantly superior to commercial nematicides like avermectin (B7782182) and fosthiazate. nih.gov Transcriptome and enzyme activity studies indicated that the mechanism of action for compound A1 is likely related to its effect on the acetylcholine receptor of the nematode. nih.govmdpi.com
| Compound | Target Nematode | Nematocidal Activity (LC50) | Proposed Mechanism of Action |
|---|---|---|---|
| A1 | Bursaphelenchus xylophilus | 2.4 μg/mL nih.gov | Affects the acetylcholine receptor nih.govmdpi.com |
Modulation of Nuclear Receptors (e.g., Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR))
The 1,2,4-oxadiazole core has recently been identified as a novel chemotype for modulating nuclear receptors, specifically as antagonists of the Farnesoid X Receptor (FXR). nih.govnih.gov FXR is a key regulator of bile acid, lipid, and glucose homeostasis. nih.gov Further exploration of this scaffold has led to the discovery of compounds that can also interact with the Pregnane X Receptor (PXR), a sensor for foreign toxic substances. nih.govwikipedia.org
In a study aimed at expanding the library of 1,2,4-oxadiazole-based FXR antagonists, a series of derivatives with a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core were synthesized. nih.gov Pharmacological evaluation revealed that compounds 5 and 11 from this series are the first examples of nonsteroidal dual modulators, acting as FXR antagonists and PXR agonists. nih.govnih.gov In HepG2 liver cancer cells, these compounds were shown to modulate genes regulated by both PXR and FXR, suggesting their potential as leads for treating inflammatory disorders. nih.gov Molecular docking studies have supported these experimental findings, providing insights into the binding modes of these ligands with both nuclear receptors. nih.gov
| Compound | Core Structure | Farnesoid X Receptor (FXR) Activity | Pregnane X Receptor (PXR) Activity |
|---|---|---|---|
| 5 | 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole nih.gov | Antagonist nih.govnih.gov | Agonist nih.govnih.gov |
| 11 | 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole nih.gov | Antagonist nih.govnih.gov | Agonist nih.govnih.gov |
Intermolecular Interactions with Biological Macromolecules
The biological activity of this compound derivatives is intrinsically linked to their ability to form specific, non-covalent interactions with macromolecular targets such as proteins and enzymes. These intermolecular forces, including hydrogen bonds, π-π stacking, and hydrophobic interactions, govern the binding affinity and selectivity of these compounds, ultimately dictating their therapeutic efficacy. The 1,2,4-oxadiazole ring, along with its phenyl substituent, provides a versatile scaffold capable of engaging in a variety of these crucial interactions within the binding pockets of biological receptors.
Hydrogen Bonding Interactions in Receptor Binding
The 1,2,4-oxadiazole moiety is recognized as a bioisostere of ester and amide functionalities, partly due to its capacity to participate in hydrogen bonding. mdpi.comnih.gov The nitrogen atoms within the heterocyclic ring can act as hydrogen bond acceptors, a critical feature for anchoring the ligand within the active site of a receptor.
Detailed molecular docking studies have elucidated these interactions for specific derivatives. For instance, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a derivative known as Hit-01, which features a 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole core, demonstrated key hydrogen bonds. The nitrogen atom at the 2-position of the oxadiazole ring was predicted to form a hydrogen bond with the side chain of the amino acid residue Gln192. nih.gov
Similarly, in the design of multi-target agents for Alzheimer's disease, a this compound derivative (compound 4a) was shown to interact with the active site of acetylcholinesterase. The oxadiazole ring of this compound formed a hydrogen bond with the residue Asn87, contributing to its inhibitory activity. nih.gov Another derivative in the same study, compound 2b, which contains a 5-thienyl-1,2,4-oxadiazole moiety, was observed forming a hydrogen bond with Tyr337. nih.gov These examples underscore the pivotal role of the oxadiazole ring as a hydrogen bond acceptor in securing the ligand-receptor complex.
| Compound/Derivative | Biological Target | Interacting Residue(s) | Interacting Atom(s) on Ligand | Reference |
|---|---|---|---|---|
| Hit-01 (N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide) | SARS-CoV-2 Mpro | Gln192 | N2 of 1,2,4-oxadiazole ring | nih.gov |
| Compound 4a (p-amino phenyl substituted) | Human Acetylcholinesterase (AChE) | Asn87 | 1,2,4-Oxadiazole ring | nih.gov |
| Compound 2b (5-thienyl-1,2,4-oxadiazole derivative) | Human Acetylcholinesterase (AChE) | Tyr337 | 5-thienyl-1,2,4-oxadiazole moiety | nih.gov |
Pi-Pi Stacking and Hydrophobic Interactions
The aromatic nature of both the phenyl group and the 1,2,4-oxadiazole ring itself makes this scaffold highly amenable to π-π stacking and various hydrophobic interactions. These forces are fundamental to the binding of ligands to aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, which are frequently found in receptor active sites.
Database surveys have confirmed the prevalence of π–π interactions involving the 1,2,4-oxadiazole core in biological systems. nih.gov For example, analysis of the Protein Data Bank (PDB) revealed instances where 1,2,4-oxadiazole-based molecules engage in π-stacking with the phenyl group of phenylalanine residues within protein structures. nih.gov
Specific examples from molecular modeling studies further illustrate these interactions. The SARS-CoV-2 Mpro inhibitor, Hit-01, positions its 3-phenyl group to form a π-anion interaction with the side chain of Glu166. nih.gov Furthermore, the same compound engages in π-alkyl interactions, a form of hydrophobic interaction, with the side chains of Met165 and Pro168. nih.gov A subsequent, more potent derivative, R-16d, was found to form an additional π-alkyl interaction with Met49, which may account for its improved activity. nih.gov
In the context of anti-Alzheimer's agents, the benzyl (B1604629) group of a 1,2,4-oxadiazole derivative (compound 2b) was shown to form an Arene–H interaction with Trp286, while another derivative (compound 4a) exhibited a similar interaction between its butyl chain and Tyr337. nih.gov These interactions highlight the importance of the substituents on the this compound core in optimizing hydrophobic and stacking contacts to enhance binding affinity.
| Compound/Derivative | Biological Target | Interacting Residue(s) | Type of Interaction | Reference |
|---|---|---|---|---|
| Hit-01 | SARS-CoV-2 Mpro | Glu166 | π-Anion | nih.gov |
| Hit-01 | SARS-CoV-2 Mpro | Met165, Pro168 | π-Alkyl | nih.gov |
| R-16d | SARS-CoV-2 Mpro | Met49 | π-Alkyl | nih.gov |
| Compound 2b | Human Acetylcholinesterase (AChE) | Trp286 | Arene-H | nih.gov |
| Compound 4a | Human Acetylcholinesterase (AChE) | Tyr337 | Arene-H | nih.gov |
Emerging Applications of 1,2,4 Oxadiazoles in Advanced Materials Science
Development of Optoelectronic Materials
The electron-deficient nature of the 1,2,4-oxadiazole (B8745197) ring makes it a valuable building block for optoelectronic materials. These compounds exhibit strong fluorescence, high electron affinity, and excellent thermal stability, positioning them as promising candidates for various applications, including Organic Light-Emitting Diodes (OLEDs). researchgate.net Recent studies have highlighted the use of 1,2,4-oxadiazoles as fabrication materials for next-generation organic solar cells and light-emitting diodes. researchgate.net
Multilayer OLEDs require specific functional layers to ensure efficient operation, including electron transport layers (ETL) and hole blocking layers (HBL). The primary role of these layers is to transport electrons and block holes, thereby ensuring a balance of charge carriers within the device. The 1,2,4-oxadiazole moiety, due to its inherent electronic properties, is well-suited for these functions. researchgate.net While the closely related 1,3,4-oxadiazole (B1194373) derivatives have been extensively studied and used as electron transport and emitting materials in OLEDs, the 1,2,4-isomer also shows significant promise. researchgate.netrsc.org The incorporation of these heterocyclic units into the molecular structure of materials for OLEDs and PLEDs can significantly enhance device performance and efficiency. rsc.org
The 1,2,4-oxadiazole ring is characterized by its high electron affinity, a crucial property for materials used in electron transport layers (ETLs). researchgate.net Materials incorporating this moiety facilitate the efficient injection and transport of electrons from the cathode to the emissive layer of an OLED. Furthermore, their high ionization potential allows them to function as effective hole-blocking materials (HBLs). By preventing holes from passing through the electron transport layer, these materials confine the charge recombination to the desired emissive zone, which significantly boosts the efficiency of the device. The combination of electron-transporting and hole-blocking capabilities makes oxadiazole derivatives bifunctional and highly valuable in simplifying OLED architecture. researchgate.net
| Property | Function in OLEDs | Relevance of 1,2,4-Oxadiazole Moiety |
| High Electron Affinity | Facilitates electron injection and movement. | The electron-deficient nature of the oxadiazole ring enhances electron transport. researchgate.net |
| High Ionization Potential | Prevents holes from leaking into the electron transport layer. | Acts as an energy barrier for holes, confining them to the emissive layer. |
| Carrier Balance | Ensures efficient recombination of electrons and holes. | By managing charge carrier flow, it improves device quantum efficiency. |
| Thermal Stability | Provides long operational lifetime for the device. | The stable heterocyclic ring structure contributes to material durability. researchgate.net |
This table summarizes the key characteristics of 1,2,4-oxadiazole moieties relevant to their function in OLEDs.
Derivatives of 1,2,4-oxadiazole have demonstrated notable luminescent properties, which can be tuned by modifying their molecular structure. researchgate.net Non-symmetrical, highly π-conjugated 1,2,4-oxadiazoles have been shown to exhibit strong blue fluorescence with significant Stokes shifts (79-117 nm) and high quantum yields, reaching up to 65% in solution. researchgate.net These compounds also display blue emission in the solid phase, a critical feature for their use in solid-state lighting and display technologies. researchgate.net The presence of nitrogen and oxygen atoms within the ring creates a high dipole moment and polarizability, influencing the optical properties of the material. researchgate.net The luminescent behavior can be altered by changing the substituents on the core structure, allowing for the fine-tuning of emission color and efficiency for specific applications. researchgate.net In contrast, some structural isomers, such as certain 1,3,4-oxadiazole derivatives, show good photoluminescence, while specific 1,2,4-oxadiazole compounds can exhibit a reduction in emissive properties, demonstrating the high degree of tunability based on isomeric and substituent choices. researchgate.net
| Compound Series | Emission Wavelength (Solution) | Stokes Shift | Quantum Yield (ΦF) | Emission (Solid Phase) |
| 1a-1f (1,2,4-oxadiazoles) | 405-468 nm | 79-117 nm | 42-65% (exceptions noted) | 408-492 nm |
This table presents photophysical data for a series of non-symmetrical luminescent 1,2,4-oxadiazoles, based on findings from referenced research. researchgate.net
Applications in Polymer Chemistry and Functional Polymers
The exceptional electrical, thermal, and optical properties of the 1,2,4-oxadiazole ring have prompted its incorporation into polymer backbones to create functional and high-performance materials. researchgate.net Aromatic polyoxadiazoles are known for their excellent thermal resistance and hydrolytic stability. nih.gov By integrating the 1,2,4-oxadiazole moiety as an electron-acceptor unit into the main chain of polymers, researchers have developed new materials for applications such as polymer solar cells. researchgate.net
These polymers exhibit high thermal stability, with 5% degradation temperatures recorded above 335 °C. researchgate.net Their optical and electrochemical properties, including their band gaps and energy levels, can be tailored for use in bulk heterojunction (BHJ) solar cells. researchgate.net For instance, a series of four polymers (P1–P4) containing the 1,2,4-oxadiazole unit demonstrated optical band gaps ranging from 1.37 to 2.20 eV, making them suitable for absorbing sunlight. researchgate.net When used as the donor material in a BHJ solar cell with PC71BM as the acceptor, one of these polymers achieved a power conversion efficiency of 1.33%. researchgate.net This research showcases the potential of 1,2,4-oxadiazole-based polymers in the field of organic electronics. researchgate.net
| Polymer | 5% Degradation Temp. (°C) | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| P1 | 335 | 2.20 | -5.50 | -3.30 |
| P2 | 398 | 1.72 | -5.20 | -3.48 |
| P3 | 402 | 1.37 | -4.95 | -3.58 |
| P4 | 412 | 1.74 | -5.25 | -3.51 |
This table details the properties of newly synthesized polymers containing a 1,2,4-oxadiazole moiety in their main chain, as reported in a study on their solar cell applications. researchgate.net
Advanced Materials with Specific Properties (e.g., Liquid Crystalline, Optical Waveguide, Data Storage)
The unique structural and electronic features of 3-Phenyl-1,2,4-oxadiazole and its derivatives have led to their use in advanced materials with highly specific properties.
Liquid Crystalline Materials : The incorporation of the 1,2,4-oxadiazole ring into molecular structures can induce liquid crystalline behavior. researchgate.netresearchgate.net The asymmetrical and polar nature of the ring contributes to the formation of various mesophases. researchgate.net Several series of 1,2,4-oxadiazole derivatives have been synthesized that exhibit enantiotropic nematic phases as well as smectic A and smectic C phases. researchgate.netresearchgate.net These materials are of interest for applications in displays and sensors. The high dipole moment and polarizability resulting from the heteroatoms are key factors in promoting this liquid crystalline behavior. researchgate.net It has also been noted that 1,2,4-oxadiazole derivatives can be used to form supramolecular liquid crystals. nih.gov
| Heterocyclic Core | Observed Mesophases |
| 1,2,4-Oxadiazole | Nematic, Smectic A, Smectic C researchgate.netresearchgate.netresearchgate.net |
This table summarizes the liquid crystalline phases observed in materials containing the 1,2,4-oxadiazole core.
Optical Waveguide : While research on 1,2,4-oxadiazoles for optical waveguides is emerging, related isomers have shown significant potential. For example, thin films of poly(p-phenylene 1,3,4-oxadiazole)s exhibit high transparency in the near-infrared (NIR) region, which is the standard band for telecommunications (1300-1500 nm). acs.org The refractive index of these polymer films has been successfully measured using coupled modes in a planar guiding structure, confirming their suitability for waveguide applications. acs.org Given the similar core structure, 1,2,4-oxadiazole-based polymers represent a promising area for future research in optical communications.
Data Storage : Advanced optical data storage relies on materials that can reversibly change their properties upon light irradiation. mdpi.com Functional materials such as diarylethene-based fluorescent molecular switches are promising for high-density data storage due to their excellent thermal stability and fatigue resistance. mdpi.com Although direct applications of this compound in optical data storage are not yet widely documented, the strong and tunable fluorescence exhibited by its derivatives suggests potential in this area. researchgate.net Materials that can be switched between different fluorescent states are fundamental to developing next-generation optical memory systems. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 3-phenyl-1,2,4-oxadiazole and its derivatives?
Answer: The synthesis of this compound typically involves cyclocondensation reactions. A common method uses nitrile oxides and amidoximes under thermal or catalytic conditions. For example:
- Step 1: React benzamidoxime with a substituted benzoyl chloride to form an intermediate.
- Step 2: Perform cyclization via dehydration using reagents like POCl₃ or DCC.
- Key optimization: Adjust reaction temperature (80–120°C) and solvent (e.g., toluene or DMF) to improve yields (typically 60–85%) .
Q. How can X-ray crystallography and SHELX software be used to resolve structural ambiguities in this compound derivatives?
Answer:
- Data collection: Use a Bruker SMART diffractometer for high-resolution data.
- Structure refinement: Apply SHELXS-97 for phase determination and SHELXL-97 for refinement. For example, in the crystal structure of 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, SHELX resolved dihedral angles (80.2° between oxadiazole and benzotriazole rings) and weak hydrogen bonds (C–H⋯N interactions) .
- Validation: Check R-factors (<0.05) and electron density maps for accuracy.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- NMR: Use ¹H/¹³C NMR to confirm substituent positions. For example, the oxadiazole C5 proton appears as a singlet at δ 8.2–8.5 ppm.
- IR: Identify C=N and C–O stretches at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively.
- Mass spectrometry: Confirm molecular ions (e.g., [M+H⁺] for C₉H₇N₃O at m/z 176.07) .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in medicinal chemistry?
Answer:
- Electron-withdrawing groups (EWGs): Nitro or chloro substituents at the para position enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites).
- Electron-donating groups (EDGs): Methoxy groups increase π-π stacking but reduce metabolic stability.
- Case study: 5-(4-Fluoro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole showed enhanced antifungal activity (IC₅₀ = 2.1 µM) compared to unsubstituted analogs .
Q. What computational methods are used to predict the protonation behavior of this compound derivatives?
Answer:
- DFT calculations: Optimize geometries at the B3LYP/6-311G(d,p) level to determine protonation sites. For 5-(2-phenylethenyl)-3-phenyl-1,2,4-oxadiazole, protonation occurs preferentially at N4 (ΔG = −12.3 kcal/mol) over N2 .
- Electrophilicity index (ω): Higher ω values (e.g., 4.2 eV) correlate with increased reactivity in electrophilic substitution reactions .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based anticancer agents?
Answer:
- Core modifications: Hybridizing with pyrazole or triazole rings improves binding to kinases (e.g., EGFR inhibition).
- Biological data: 1-(3-Chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine showed IC₅₀ = 0.8 µM against breast cancer cells (MCF-7) via apoptosis induction .
- Key parameters: LogP (2.5–3.5) and polar surface area (<90 Ų) optimize bioavailability .
Q. How should researchers address contradictions in biological activity data for this compound derivatives?
Answer:
- Case example: A derivative reported as antifungal (IC₅₀ = 5 µM) in one study but inactive in another may differ due to assay conditions (e.g., fungal strain variability or compound solubility).
- Mitigation strategies:
Q. What advanced spectroscopic methods resolve tautomerism in this compound derivatives?
Answer:
- Dynamic NMR: Monitor temperature-dependent chemical shifts to detect tautomeric equilibria (e.g., oxadiazole ↔ isoxazole).
- XPS: Nitrogen 1s binding energies differentiate tautomeric forms (e.g., 399.8 eV for oxadiazole vs. 398.5 eV for isoxazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
